Cas no 58706-33-5 (2-(1H-indazol-3-yl)propan-2-ol)

2-(1H-indazol-3-yl)propan-2-ol is a heterocyclic organic compound featuring an indazole core substituted with a tertiary alcohol group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The indazole moiety offers potential bioactivity, while the propan-2-ol group enhances solubility and reactivity for further functionalization. Its stable tertiary alcohol configuration contributes to improved synthetic versatility in nucleophilic substitution or condensation reactions. The compound is particularly useful in the development of kinase inhibitors and other biologically active molecules, where the indazole scaffold is often employed. Careful handling is advised due to potential reactivity of the hydroxyl group under acidic or basic conditions.
2-(1H-indazol-3-yl)propan-2-ol structure
58706-33-5 structure
Product Name:2-(1H-indazol-3-yl)propan-2-ol
CAS No:58706-33-5
MF:C10H12N2O
MW:176.215082168579
CID:6135795
PubChem ID:15684167
Update Time:2025-05-19

2-(1H-indazol-3-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-indazol-3-yl)propan-2-ol
    • EN300-1827772
    • 58706-33-5
    • Inchi: 1S/C10H12N2O/c1-10(2,13)9-7-5-3-4-6-8(7)11-12-9/h3-6,13H,1-2H3,(H,11,12)
    • InChI Key: SURBYNAJQYYHAG-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C1=C2C=CC=CC2=NN1

Computed Properties

  • Exact Mass: 176.094963011g/mol
  • Monoisotopic Mass: 176.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 48.9Ų

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Additional information on 2-(1H-indazol-3-yl)propan-2-ol

Comprehensive Overview of 2-(1H-indazol-3-yl)propan-2-ol (CAS No. 58706-33-5): Properties, Applications, and Research Insights

2-(1H-indazol-3-yl)propan-2-ol (CAS No. 58706-33-5) is a heterocyclic organic compound featuring an indazole core linked to a tertiary alcohol moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block. The compound's molecular formula C10H12N2O and molecular weight 176.22 g/mol make it particularly interesting for medicinal chemistry applications, especially in the development of kinase inhibitors and GPCR modulators.

Recent studies highlight the growing importance of indazole derivatives in drug discovery, with 2-(1H-indazol-3-yl)propan-2-ol serving as a key intermediate. Researchers are particularly interested in its hydrogen bonding capacity and steric properties, which contribute to selective target binding. The compound's logP value of 1.62 suggests favorable membrane permeability, addressing one of the most searched topics in drug development: improving bioavailability of small molecule therapeutics.

The synthesis of 58706-33-5 typically involves multistep organic reactions, with recent literature emphasizing green chemistry approaches to reduce environmental impact - a hot topic in modern chemical research. Advanced purification techniques like preparative HPLC and recrystallization ensure high purity (>98%) for research applications. Analytical characterization commonly employs NMR spectroscopy, mass spectrometry, and HPLC-UV, addressing another frequently searched question: how to verify compound purity in pharmaceutical intermediates.

In material science applications, the indazole-propanol structure demonstrates interesting photophysical properties, making it a candidate for OLED materials and molecular sensors. Its ability to form coordination complexes with transition metals has sparked investigations into catalytic applications, particularly in asymmetric synthesis - a trending topic in chemical forums. The compound's thermal stability (decomposition point >200°C) further enhances its utility in high-temperature processes.

Quality control protocols for 2-(1H-indazol-3-yl)propan-2-ol emphasize residual solvent analysis and heavy metal screening, addressing regulatory concerns that frequently appear in search queries about pharmaceutical raw materials. Storage recommendations typically suggest desiccated conditions at 2-8°C to maintain stability, with special attention to moisture sensitivity - a common challenge with heterocyclic alcohols that many researchers inquire about.

The commercial availability of CAS 58706-33-5 from specialty chemical suppliers has increased significantly, reflecting growing demand in high-throughput screening libraries and fragment-based drug discovery programs. Current pricing trends and bulk synthesis options are frequently searched topics among medicinal chemists looking to scale up their research. The compound's patent landscape shows increasing activity, particularly in oncology and inflammation-related applications.

Recent advancements in continuous flow chemistry have improved the synthesis efficiency of indazol-3-yl derivatives, addressing another hot topic: process intensification in fine chemical production. The development of novel protecting group strategies for the hydroxyl functionality has also expanded the compound's utility in multistep syntheses, making it a valuable asset in complex molecule construction.

From a regulatory perspective, 2-(1H-indazol-3-yl)propan-2-ol currently falls under general chemical safety guidelines, with standard GHS classification for laboratory chemicals. However, researchers should consult updated REACH compliance information, as this remains a frequently searched concern for European market applications. The compound's ecological impact assessment data continues to be developed, reflecting the growing emphasis on green chemistry metrics in modern research.

Future research directions for 58706-33-5 include exploration of its chiral derivatives for asymmetric catalysis and investigation of its supramolecular chemistry potential. These areas align with trending searches about next-generation catalysts and smart materials. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from medicinal chemistry to advanced material science.

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